molecular formula C16H21ClN4O3 B4651388 N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide

N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide

Cat. No. B4651388
M. Wt: 352.81 g/mol
InChI Key: BTUHBEONMBMAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide, also known as CCAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CCAC is a hydrazine derivative that has been synthesized through a complex chemical process involving the reaction between 4-chlorobenzoyl chloride and cyclohexyl isocyanate, followed by the reaction with hydrazine hydrate.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the inflammatory and tumor-promoting pathways. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and are implicated in tumor progression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-inflammatory and antitumor activities, which make it a promising candidate for the development of new drugs and therapies. However, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide is also a highly reactive compound that requires careful handling and precise measurement of the reactants. In addition, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide. One direction is to further elucidate the mechanism of action of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide and identify the specific targets that are involved in its anti-inflammatory and antitumor activities. Another direction is to optimize the synthesis method of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide to improve its yield and purity. Additionally, future studies could explore the potential applications of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide in the treatment of other diseases such as cardiovascular diseases and diabetes.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for the development of new drugs and therapies. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c17-12-6-8-13(9-7-12)19-16(24)21-20-14(22)10-18-15(23)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,23)(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUHBEONMBMAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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